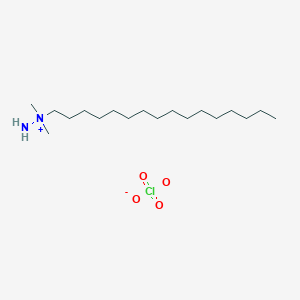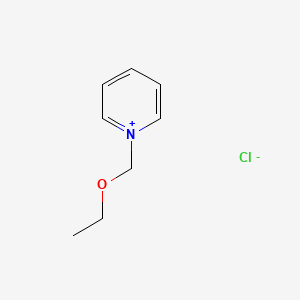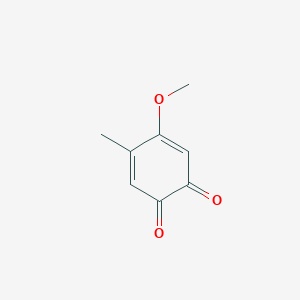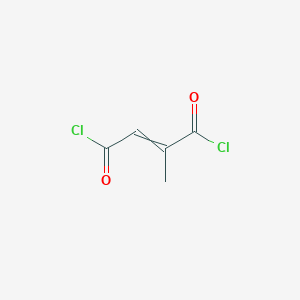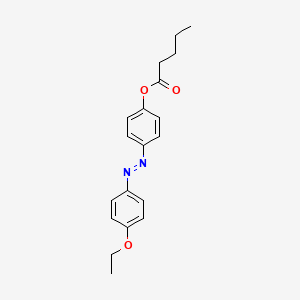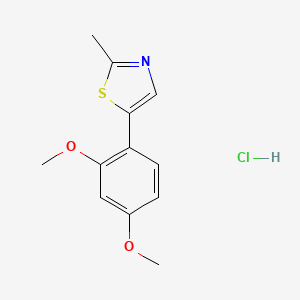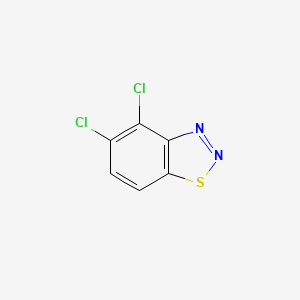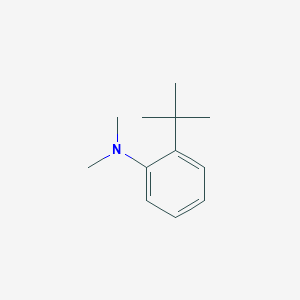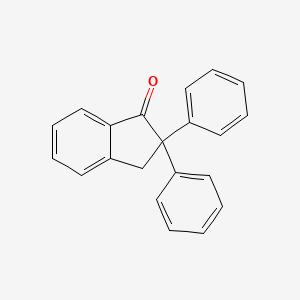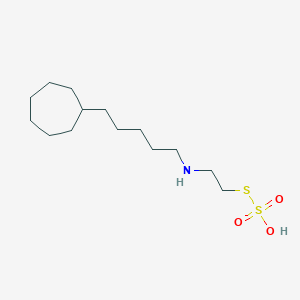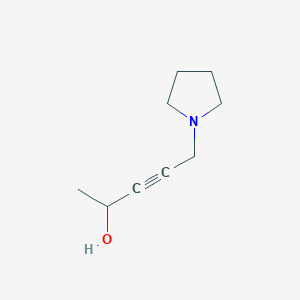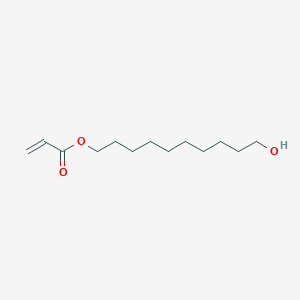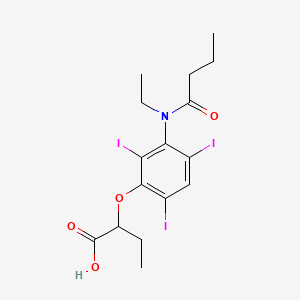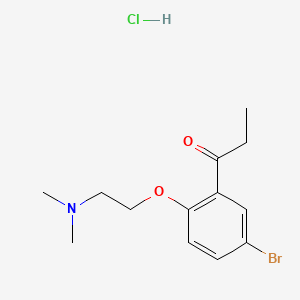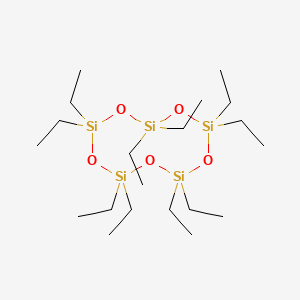
Cyclopentasiloxane, decaethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentasiloxane, decaethyl- is an organosilicon compound with the chemical formula C10H30O5Si5 . It is a colorless and odorless liquid that is slightly volatile. This compound is commonly used in various industrial and consumer applications due to its unique properties, such as low surface tension, high thermal stability, and excellent spreading capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentasiloxane, decaethyl- is typically synthesized through the hydrolysis of dimethyldichlorosilane. The hydrolysis process produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, the cyclic siloxanes, including cyclopentasiloxane, decaethyl-, can be separated by distillation .
Industrial Production Methods
In industrial settings, the production of cyclopentasiloxane, decaethyl- involves the use of dimethyldichlorosilane as a starting material. The hydrolysis reaction is carried out under controlled conditions to ensure the formation of the desired cyclic siloxanes. The resulting mixture is then subjected to distillation to isolate cyclopentasiloxane, decaethyl- in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclopentasiloxane, decaethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert cyclopentasiloxane, decaethyl- into lower molecular weight siloxanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various substituted siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve organometallic reagents like Grignard reagents.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Reduction: Lower molecular weight siloxanes.
Substitution: Substituted siloxanes with various functional groups.
Scientific Research Applications
Cyclopentasiloxane, decaethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Widely used in the production of personal care products, such as skin creams, cosmetics, shampoos, deodorants, and conditioners. .
Mechanism of Action
The mechanism of action of cyclopentasiloxane, decaethyl- involves its interaction with various molecular targets and pathways. In personal care products, it acts as an emollient, providing a smooth and silky texture to the skin and hair. It forms a protective barrier on the skin, preventing moisture loss and enhancing the delivery of active ingredients. In industrial applications, its low surface tension and high spreading capabilities allow it to effectively clean and dissolve contaminants .
Comparison with Similar Compounds
Cyclopentasiloxane, decaethyl- can be compared with other similar compounds, such as:
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar properties but a different molecular structure.
Dodecamethylcyclohexasiloxane: A larger cyclic siloxane with higher molecular weight and different physical properties.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical reactivity.
Cyclopentasiloxane, decaethyl- is unique due to its specific molecular structure, which provides a balance of volatility, thermal stability, and spreading capabilities, making it suitable for a wide range of applications .
Properties
CAS No. |
18766-20-6 |
|---|---|
Molecular Formula |
C20H50O5Si5 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10-decaethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C20H50O5Si5/c1-11-26(12-2)21-27(13-3,14-4)23-29(17-7,18-8)25-30(19-9,20-10)24-28(15-5,16-6)22-26/h11-20H2,1-10H3 |
InChI Key |
QSRINYFVPGFLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


